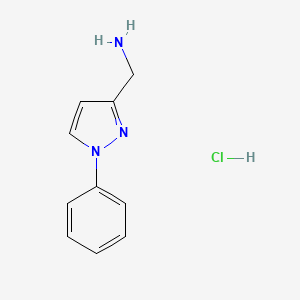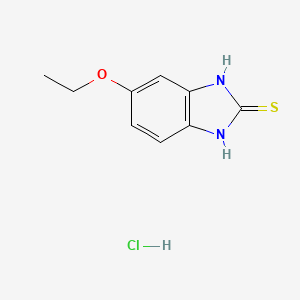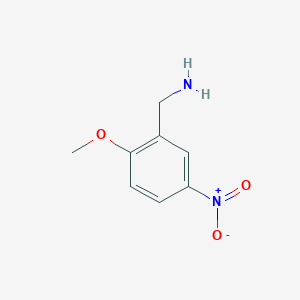![molecular formula C9H16N4 B1417305 2-甲基-1-{5H,6H,7H-吡咯并[2,1-c][1,2,4]三唑-3-基}丙烷-1-胺 CAS No. 1094444-89-9](/img/structure/B1417305.png)
2-甲基-1-{5H,6H,7H-吡咯并[2,1-c][1,2,4]三唑-3-基}丙烷-1-胺
描述
The compound “2-methyl-1-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}propan-1-amine” is a chemical compound that has been studied in the context of antiviral agents against Zika Virus . It has also been associated with the inhibition of leucine-rich repeat kinase 2 (LRRK2), which has potential utility in Parkinson’s disease treatment .
Molecular Structure Analysis
The molecular structure of “2-methyl-1-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}propan-1-amine” can be analyzed using various spectroscopic techniques. For instance, its IR spectrum shows peaks at 3137 cm^-1 (NH), 1676 cm^-1 (C=O), and 1609 cm^-1 (C=N). Its ^1H NMR spectrum (400 MHz, DMSO-d6) shows signals at 12.1 ppm (s, 1H, NH), 7.51–8.10 ppm (m, 7H, Ar–H), 6.95 ppm (s, 1H, Ar–H), and 3.78 ppm (m, 6H, OCH3). Its ^13C NMR spectrum (100 MHz, DMSO-d6) shows signals at various chemical shifts .Chemical Reactions Analysis
The compound “2-methyl-1-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}propan-1-amine” has been studied for its antiviral activity against Zika Virus . It has also been associated with the inhibition of leucine-rich repeat kinase 2 (LRRK2), which has potential utility in Parkinson’s disease treatment .Physical and Chemical Properties Analysis
The compound “2-methyl-1-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}propan-1-amine” is a yellow solid with a melting point of 287–288 °C .科学研究应用
合成和催化
吡咯并[3,2-e][1,2,4]三唑并[1,5-c]嘧啶的合成
该化合物用于由 4-(N,N-二甲氨基)吡啶 (DMAP) 催化的新的三环吡咯并[3,2-e][1,2,4]三唑并[1,5-c]嘧啶的合成 (Khashi 等人,2015)。
吡咯并三氮杂菲衍生物的形成
该化合物是形成 5H-吡咯并[2,1-d][1,2,5]三氮杂菲衍生物的反应中的前体 (Menges 等人,2013)。
新化合物的合成
1,2,4-三取代吡咯的新途径
它在 1,2,4-三取代吡咯的合成中发挥作用,为有机合成领域提供了一条新途径 (Friedrich 等人,2002)。
吡咯并[1,2-c][1,2,3]三唑的合成
它用于导致 6H-吡咯并[1,2-c][1,2,3]三唑和 5H-吡咯并[1,2-d]四唑合成的热环化过程 (Dulcere 等人,1990)。
杂环化合物研究
N-未取代吡咯并[2,1-c]-1,3-二氮杂环己烷并[1,2-a]哒嗪酮的结构研究
对新型杂环体系结构的研究,展示了其在探索新的化学实体中的应用 (Mokrov 等人,2011)。
衍生物的抗结核活性
它参与了针对结核分枝杆菌的活性进行测试的化合物的合成,为药用化学研究做出了贡献 (Bogdanowicz 等人,2012)。
分子和晶体结构分析
分子和晶体结构的研究
该化合物在分析吡咯-1,3-杂环的分子和晶体结构的研究中具有重要意义 (Tähtinen 等人,1997)。
相关化合物的晶体结构
相关化合物(如 7,7-二甲基-2-吡啶-4-基-6,7-二氢-1,2,4-三唑并[1,5-a][1,3,5]三嗪-5-胺)的晶体结构分析,提供了对分子相互作用和构象的见解 (Dolzhenko 等人,2011)。
作用机制
Target of Action
Similar compounds, such as pyrrolopyrazine derivatives, have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
It is known that similar compounds interact with their targets to inhibit their function . For example, kinase inhibitors block the activity of kinases, which are enzymes that add phosphate groups to other proteins .
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways, including those involved in cell growth, inflammation, and viral replication .
Pharmacokinetics
These properties would impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body .
Result of Action
Similar compounds have been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of viruses .
Action Environment
The action, efficacy, and stability of 2-methyl-1-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}propan-1-amine can be influenced by various environmental factors . These could include the pH of the environment, the presence of other compounds, and the temperature .
生化分析
Biochemical Properties
2-methyl-1-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}propan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with serine/threonine-protein kinases, which are crucial for regulating cellular processes such as metabolism, proliferation, and cell survival . The nature of these interactions often involves binding to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activity.
Cellular Effects
The effects of 2-methyl-1-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}propan-1-amine on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the AKT signaling pathway, which is involved in cell growth and survival . Additionally, this compound can alter the expression of specific genes, leading to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of action of 2-methyl-1-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}propan-1-amine involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-methyl-1-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}propan-1-amine can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular processes, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of 2-methyl-1-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}propan-1-amine vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired organ function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
2-methyl-1-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}propan-1-amine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can affect the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites . These interactions are crucial for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 2-methyl-1-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}propan-1-amine within cells and tissues are essential for its biological activity. This compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes . Its localization and accumulation within different cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of 2-methyl-1-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}propan-1-amine is a critical factor in determining its activity and function. This compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications play a role in its localization, ensuring that it reaches the appropriate sites of action . Understanding its subcellular distribution is essential for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-6(2)8(10)9-12-11-7-4-3-5-13(7)9/h6,8H,3-5,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVZQDQWNMAEIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NN=C2N1CCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,4,4-trifluoro-3-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoic acid](/img/structure/B1417224.png)

![N-(1-{4-[(2-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine](/img/structure/B1417230.png)

![2-{[1-Oxo-1-(pyrrolidin-1-yl)propan-2-yl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B1417234.png)
![2-{2-[(Difluoromethyl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B1417236.png)

![4-ethyl-N-[1-(4-fluorophenyl)ethyl]cyclohexan-1-amine](/img/structure/B1417238.png)





